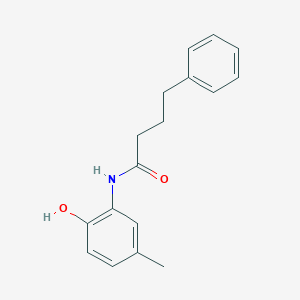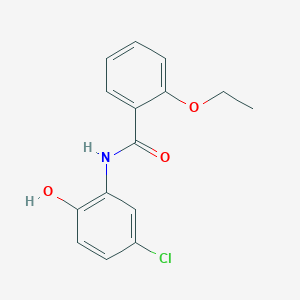
N-(8-quinolinyl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(8-quinolinyl)hexanamide, also known as quinacrine or mepacrine, is a synthetic compound that has been used in various fields of research. It was first synthesized in the early 1930s and has since been used as an antimalarial drug, an antiprotozoal agent, and a diagnostic tool for certain medical conditions. In recent years, quinacrine has gained attention for its potential use in cancer research.
作用機序
The mechanism of action of N-(8-quinolinyl)hexanamide is not fully understood, but it is believed to involve the inhibition of DNA and RNA synthesis in cells. Quinacrine has also been shown to interfere with the function of lysosomes, which are responsible for breaking down cellular waste.
Biochemical and Physiological Effects:
Quinacrine has been shown to have a variety of biochemical and physiological effects. In addition to its antimalarial and antiprotozoal properties, N-(8-quinolinyl)hexanamide has been shown to have anti-inflammatory, antiviral, and immunomodulatory effects. Quinacrine has also been shown to have potential as a treatment for certain autoimmune disorders.
実験室実験の利点と制限
Quinacrine has several advantages as a research tool, including its low cost, availability, and versatility. Quinacrine can be modified to produce different derivatives with varying properties, making it useful for a wide range of research applications. However, N-(8-quinolinyl)hexanamide also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several potential future directions for research involving N-(8-quinolinyl)hexanamide. One area of interest is its potential use as a cancer treatment. Further studies are needed to determine the optimal dosing and delivery methods for N-(8-quinolinyl)hexanamide in cancer patients. Another area of interest is the development of new derivatives of N-(8-quinolinyl)hexanamide with improved properties, such as increased solubility and reduced toxicity. Additionally, N-(8-quinolinyl)hexanamide may have potential as a treatment for other medical conditions, such as autoimmune disorders and viral infections.
合成法
Quinacrine can be synthesized through a multi-step process starting with the reaction of 8-aminoquinoline with hexanoyl chloride. The resulting intermediate is then reduced to form N-(8-quinolinyl)hexanamide. The process can be modified to produce different derivatives of N-(8-quinolinyl)hexanamide with varying properties.
科学的研究の応用
Quinacrine has been used in various scientific research applications, including as an antimalarial drug, an antiprotozoal agent, and a diagnostic tool for certain medical conditions. In recent years, N-(8-quinolinyl)hexanamide has gained attention for its potential use in cancer research. Studies have shown that N-(8-quinolinyl)hexanamide can inhibit tumor growth and induce apoptosis in cancer cells.
特性
分子式 |
C15H18N2O |
|---|---|
分子量 |
242.32 g/mol |
IUPAC名 |
N-quinolin-8-ylhexanamide |
InChI |
InChI=1S/C15H18N2O/c1-2-3-4-10-14(18)17-13-9-5-7-12-8-6-11-16-15(12)13/h5-9,11H,2-4,10H2,1H3,(H,17,18) |
InChIキー |
AXPXGISTUSOPLN-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=CC=CC2=C1N=CC=C2 |
正規SMILES |
CCCCCC(=O)NC1=CC=CC2=C1N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



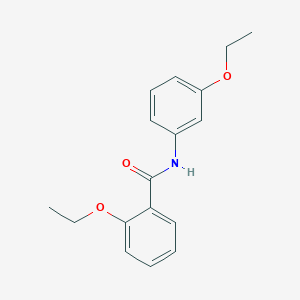

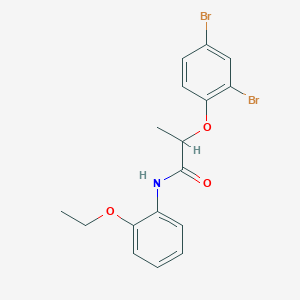

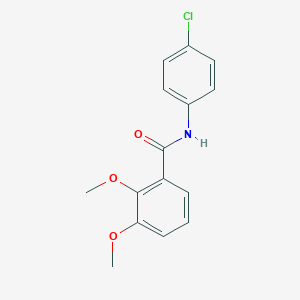
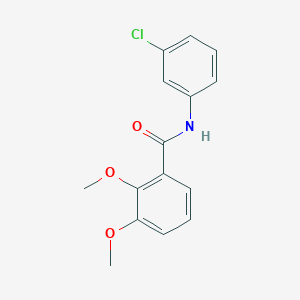
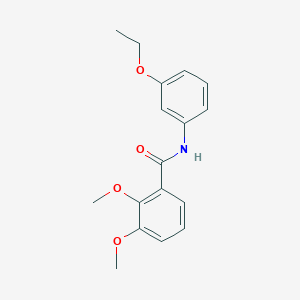
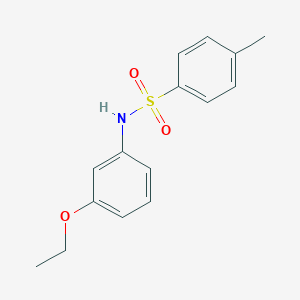


![Ethyl 4-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290943.png)
